molecular formula C3HN B089716 Cyanoacetylene CAS No. 1070-71-9

Cyanoacetylene

Cat. No. B089716
CAS RN: 1070-71-9
M. Wt: 51.05 g/mol
InChI Key: LNDJVIYUJOJFSO-UHFFFAOYSA-N
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Description

Cyanoacetylene is an organic compound with the formula C3HN or H−C≡C−C≡N. It is the simplest cyanopolyyne. This compound has been detected in interstellar clouds, in the coma of comet Hale–Bopp, and in the atmosphere of Saturn’s moon Titan, where it sometimes forms expansive fog-like clouds .


Synthesis Analysis

The prebiotic syntheses of cytosine involve the reaction of cyanoacetylene (or its hydrolysis product, cyanoacetaldehyde), with cyanate, cyanogen, or urea . Another experiment mixed the starting materials cyanoacetylene, hydroxylurea, (hydroxyimino)malononitrile, and amidine under slightly basic conditions (pH ∼10). The mixture showed the formation of 4 with 86% yield .


Molecular Structure Analysis

Cyanoacetylene has a molecular formula of C3HN, with an average mass of 51.047 Da and a monoisotopic mass of 51.010899 Da . The microwave spectrum and molecular structure of cyanoacetylene have been studied in detail .


Chemical Reactions Analysis

Cyanoacetylene is known to undergo photochemical cycloaddition reactions . It is also involved in the trimerization and Diels-Alder reaction .


Physical And Chemical Properties Analysis

Cyanoacetylene has a density of 0.9±0.1 g/cm3, a boiling point of 42.5±9.0 °C at 760 mmHg, and a vapour pressure of 390.6±0.1 mmHg at 25°C. Its enthalpy of vaporization is 28.7±3.0 kJ/mol, and it has a flash point of -30.5±12.6 °C. The index of refraction is 1.410, and it has a molar refractivity of 13.7±0.3 cm3 .

Scientific Research Applications

Astrochemistry

Cyanoacetylene plays a significant role in astrochemistry. It is produced photochemically in the atmosphere of exoplanets, such as GJ 1132 b . The compound is detectable by the James Webb Space Telescope (JWST), assuming that the atmosphere is hydrogen dominated and rich in molecular nitrogen (N2), methane (CH4), and hydrogen cyanide (HCN) . This makes Cyanoacetylene an important molecule for the study of exoplanet atmospheres.

Prebiotic Chemistry

Due to its two energetic bonds, Cyanoacetylene is both physically stable and highly reactive in aqueous media . It acts as both a molecular backbone and a source of chemical energy for prebiotic chemical synthesis . This makes it a key molecule in the study of the origins of life.

Interstellar/Circumstellar Chemistry

Cyanoacetylene is also involved in interstellar and circumstellar chemistry . The dimer cations of Cyanoacetylene can be produced in the laboratory, which has implications for our understanding of the chemistry in interstellar and circumstellar environments .

Spectroscopy

The unique structure of Cyanoacetylene, with its two triple-bonded carbons bound at one end with a hydrogen atom and at the other with a nitrile group, makes it an interesting molecule for spectroscopic studies . Its spectral features can be observed at various wavelengths, providing valuable data for the study of various astronomical objects .

Chemical Physics

In the realm of chemical physics, Cyanoacetylene is of interest due to its unique bonding and reactivity. Studies of this molecule can contribute to our understanding of chemical bonding, reaction mechanisms, and the properties of triple bonds .

Mechanism of Action

Cyanoacetylene, also known as Propiolonitrile, is an intriguing compound with a formula of C3HN . It is the simplest cyanopolyyne and has been detected in various extraterrestrial environments . This article aims to provide a comprehensive overview of the mechanism of action of Cyanoacetylene, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

Cyanoacetylene primarily interacts with atomic oxygen . It is of particular interest in astrochemistry due to its abundance in space and its highly reactive cationic counterpart, HC3N+, which is produced by ionization of the neutral Cyanoacetylene by solar vacuum-ultraviolet (VUV) radiation .

Mode of Action

The linear radical cation of Cyanoacetylene, HC3N+(2Π), is of fundamental spectroscopic interest due to its strong spin–orbit and Renner–Teller interactions . The vibronic coupling effects that occur as a result of this character cause a breakdown of the Born–Oppenheimer approximation .

Biochemical Pathways

Cyanoacetylene is involved in the formation of purine through reaction with cyanamide and radicals via a five-membered intermediate, 4-cyanoimidazole, in the presence of ammonia . This reaction pathway is of particular interest as it suggests a plausible prebiotic reaction route for the formation of purine, a key component of nucleic acids .

Result of Action

The result of Cyanoacetylene’s action is the formation of various compounds through its reactions. For instance, in the presence of atomic oxygen, it can lead to the formation of OCCCN (cyanoketyl) and 1HCCN (cyanomethylene) .

Action Environment

Cyanoacetylene is ubiquitous in space, including molecular clouds, solar-type protostars, protoplanetary disks, circumstellar envelopes, and external galaxies . It is also abundant in the upper atmosphere of Titan and comets . These environments, characterized by low temperatures and the presence of cosmic rays or UV photons, influence the action, efficacy, and stability of Cyanoacetylene .

Safety and Hazards

When handling cyanoacetylene, it is advised to avoid dust formation and avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Future Directions

Cyanoacetylene is predicted to be produced photochemically in the atmosphere of GJ 1132 b in abundances detectable by the James Webb Space Telescope (JWST), assuming that the atmosphere is hydrogen-dominated and rich in molecular nitrogen (N2), methane (CH4), and hydrogen cyanide (HCN) .

properties

IUPAC Name

prop-2-ynenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HN/c1-2-3-4/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDJVIYUJOJFSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25084-84-8
Record name 2-Propynenitrile, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25084-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40147867
Record name Propiolonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

51.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyanoacetylene

CAS RN

1070-71-9
Record name 2-Propynenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1070-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyanoacetylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propiolonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name prop-2-ynenitrile
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Record name CYANOACETYLENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is cyanoacetylene (HCCCN) important in astrochemistry?

A1: [] Cyanoacetylene is ubiquitous in various interstellar environments like molecular clouds, solar-type protostars, and even the atmosphere of Titan. Its abundance and reactivity make it a key player in interstellar chemical evolution.

Q2: How does cyanoacetylene contribute to prebiotic chemistry?

A2: [] Cyanoacetylene is considered a building block for pyrimidines, essential components of RNA. Studies suggest its involvement in the formation of cytosine and uracil, supporting the RNA world hypothesis.

Q3: Can cyanoacetylene form larger molecules in space?

A3: [] Yes, studies show that cyanoacetylene readily forms larger molecules like dicyanoacetylene (NC-CC-CN) upon reacting with CN radicals, and even polycyanoacetylenes via polymerization on interstellar dust grains or through ion-molecule reactions.

Q4: How does the presence of water ice affect cyanoacetylene in space?

A4: [] Cyanoacetylene interacts with water ice through hydrogen bonding, exhibiting both electrophilic and nucleophilic behavior. Upon UV irradiation, this interaction leads to the formation of compounds like cyanoketene, potentially contributing to complex molecule formation in interstellar ices.

Q5: How does the reaction of cyanoacetylene with oxygen atoms proceed?

A5: [] The reaction of cyanoacetylene with ground state oxygen atoms (O(3P)) predominantly occurs via intersystem crossing to the singlet potential energy surface, leading to cyanomethylene (1HCCN) and carbon monoxide (CO). A minor channel forms cyanoketyl (OCCCN) and a hydrogen atom.

Q6: What happens when cyanoacetylene is exposed to UV light?

A6: [] UV irradiation of cyanoacetylene leads to various photochemical products, including polymers, tricyanobenzene isomers, and, in the presence of acetylene, tetracyanocyclooctatetraenes and cyanobenzenes. The specific products depend on the irradiation wavelength and the presence of other molecules.

Q7: Can the photochemistry of cyanoacetylene explain the formation of larger molecules observed in space?

A7: [] Yes, laboratory simulations suggest that UV irradiation of cyanoacetylene mixed with acetylene, a common interstellar molecule, can lead to the formation of cyanobutadiyne (HC5N), supporting the idea that photochemistry contributes to molecular complexity in space.

Q8: What is the molecular formula and weight of cyanoacetylene?

A8: [] The molecular formula of cyanoacetylene is HC3N, and its molecular weight is 51.04 g/mol.

Q9: What spectroscopic techniques are useful for characterizing cyanoacetylene?

A9: [] Several spectroscopic techniques are employed to study cyanoacetylene, including Infrared (IR), UV-Vis, microwave, and photoelectron spectroscopy. These techniques provide insights into its structure, vibrational modes, electronic transitions, and ionization properties.

Q10: How does the rotational spectrum of cyanoacetylene and its derivatives help in their detection in space?

A10: [] Molecules like cyanoacetylene and its derivatives like ethyl cyanoacetylene (C2H5C≡C-C≡N) can be identified in the interstellar medium through their unique rotational transitions observed in the microwave region. Precise laboratory measurements of these transitions aid in their astronomical detection.

Q11: How do computational methods contribute to understanding cyanoacetylene chemistry?

A11: [] Quantum chemical calculations, including Density Functional Theory (DFT) and coupled-cluster methods, provide insights into cyanoacetylene's electronic structure, reaction mechanisms, potential energy surfaces, and spectroscopic properties, aiding in the interpretation of experimental observations.

Q12: Can we predict the formation of specific isomers of cyanoacetylene dimers using theoretical calculations?

A12: [] Yes, DFT calculations have been employed to investigate the structures and energies of various cyanoacetylene dimer isomers. Notably, the calculations reveal that an antiparallel stacked dimer is energetically favorable, suggesting its potential existence and importance in aggregation processes.

Q13: How can theoretical studies contribute to understanding the formation of complex organic molecules from cyanoacetylene?

A13: [] Ab initio molecular dynamics simulations allow researchers to model the dynamic processes following the ionization of cyanoacetylene-containing van der Waals clusters. These simulations can reveal potential pathways for the formation of larger molecules like benzonitrile, providing valuable clues about the complex chemistry occurring in interstellar environments.

Q14: How can cyanoacetylene be polymerized?

A14: [] Cyanoacetylene can be polymerized using various methods, including anionic, Ziegler-Natta, metathesis, photo-initiated, and even high-pressure techniques. The resulting polymers exhibit diverse structures and properties depending on the polymerization method.

Q15: What are the potential applications of cyanoacetylene polymers?

A15: [] Poly(cyanoacetylene) and its derivatives show promise as semiconducting materials. Research suggests potential applications in electronic devices, particularly after modifications like doping or thermal treatment to enhance conductivity.

Q16: How does pressure affect cyanoacetylene polymerization?

A16: [] High-pressure studies demonstrate that cyanoacetylene undergoes polymerization and subsequent structural transformations under pressure. These transformations result in the formation of carbon nitride polymers, showcasing the potential of high-pressure techniques for synthesizing novel materials with unique properties.

Q17: What is the significance of cyanoacetylene in Titan's atmosphere?

A17: [] Cyanoacetylene plays a crucial role in the atmospheric chemistry of Titan. Its long wavelength absorption and low dissociation threshold make it susceptible to photodissociation, contributing to the complex organic haze layers observed in Titan's atmosphere.

Q18: How does the photochemistry of cyanoacetylene contribute to the formation of Titan's haze?

A18: [] UV irradiation of cyanoacetylene, alone and in combination with other atmospheric constituents like acetylene, methane, and ethane, leads to the formation of polymers and copolymers. These polymers contribute to the formation and properties of Titan's haze layers.

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